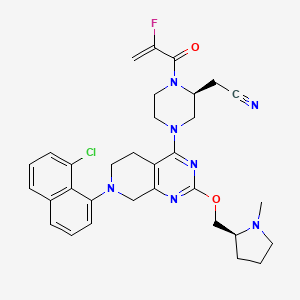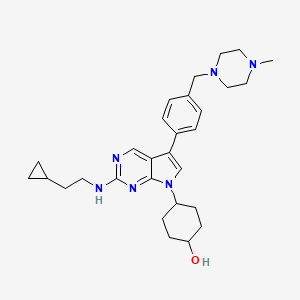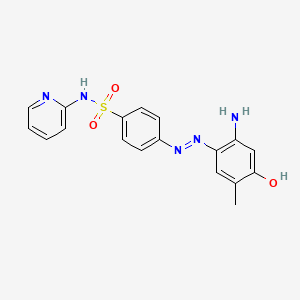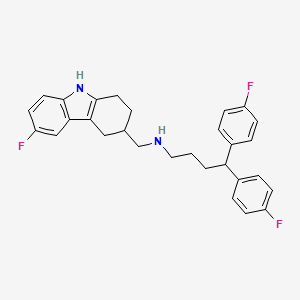
N-(Amino-peg1)-n-bis(peg2-propargyl)
Descripción general
Descripción
N-(Amino-peg1)-n-bis(peg2-propargyl): is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. These compounds are known for their versatility and are widely used in various fields such as chemistry, biology, and medicine. The structure of N-(Amino-peg1)-n-bis(peg2-propargyl) includes an amino group attached to a PEG chain, which is further linked to two propargyl groups through additional PEG chains. This unique structure imparts specific properties to the compound, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Amino-peg1)-n-bis(peg2-propargyl) typically involves the following steps:
PEGylation: The initial step involves the PEGylation of an amino group. This is achieved by reacting an amino compound with a PEG reagent under controlled conditions.
Propargylation: The next step involves the introduction of propargyl groups. This is done by reacting the PEGylated amino compound with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of N-(Amino-peg1)-n-bis(peg2-propargyl) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of high-purity reagents and solvents is crucial in industrial production to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions: N-(Amino-peg1)-n-bis(peg2-propargyl) undergoes various chemical reactions, including:
Oxidation: The propargyl groups can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Substituted amino derivatives.
Aplicaciones Científicas De Investigación
N-(Amino-peg1)-n-bis(peg2-propargyl) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: It is used in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(Amino-peg1)-n-bis(peg2-propargyl) is primarily based on its ability to modify other molecules through its reactive amino and propargyl groups. The amino group can form covalent bonds with electrophiles, while the propargyl groups can participate in click chemistry reactions, such as azide-alkyne cycloaddition. These reactions enable the compound to modify biomolecules, polymers, and other substrates, thereby altering their properties and functions.
Comparación Con Compuestos Similares
N-(Amino-peg1)-n-bis(peg2-propargyl) is unique due to its specific structure and reactivity. Similar compounds include:
Amino-PEG-propargyl: This compound has a similar structure but with only one propargyl group.
Bis-PEG-propargyl: This compound has two propargyl groups but lacks the amino group.
Amino-PEG: This compound has an amino group but lacks the propargyl groups.
The presence of both amino and propargyl groups in N-(Amino-peg1)-n-bis(peg2-propargyl) makes it more versatile and reactive compared to its similar counterparts.
Propiedades
IUPAC Name |
2-[2-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O5/c1-3-9-21-15-17-24-13-7-20(6-12-23-11-5-19)8-14-25-18-16-22-10-4-2/h1-2H,5-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAWUUXMBMFKPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCN(CCOCCN)CCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide](/img/structure/B609329.png)
![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B609330.png)
![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride](/img/structure/B609332.png)











